molecular formula C12H10BrClFNO B2853016 4-(2-Bromophenoxy)-3-fluoroaniline HCl CAS No. 1445322-51-9

4-(2-Bromophenoxy)-3-fluoroaniline HCl

Cat. No.: B2853016
CAS No.: 1445322-51-9
M. Wt: 318.57
InChI Key: JRULAJCWHYLELC-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-3-fluoroaniline HCl is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromophenoxy group and a fluoroaniline group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-3-fluoroaniline HCl typically involves the reaction of 2-bromophenol with 3-fluoroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)-3-fluoroaniline HCl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, copper co-catalysts, amine bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a substituted aniline derivative, while in a coupling reaction, the product could be an alkyne-substituted aromatic compound.

Scientific Research Applications

4-(2-Bromophenoxy)-3-fluoroaniline HCl has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)-3-fluoroaniline HCl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenoxy)-3-fluoroaniline HCl is unique due to the presence of both bromophenoxy and fluoroaniline groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-bromophenoxy)-3-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO.ClH/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14;/h1-7H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRULAJCWHYLELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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